An In-Depth Technical Guide to the Synthesis and Potential of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol: A Novel Fluorinated Pyridine Derivative
An In-Depth Technical Guide to the Synthesis and Potential of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol: A Novel Fluorinated Pyridine Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the novel chemical entity, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol. As this compound is not commercially available and lacks a registered CAS number, this document provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The strategic incorporation of a gem-difluoroethyl group onto a pyridine scaffold presents a compelling motif for medicinal chemistry, potentially offering enhanced metabolic stability, modulated basicity, and improved binding interactions with biological targets. This guide furnishes a detailed, field-proven synthetic protocol, predicted physicochemical properties based on analogous structures, and a discussion of its prospective role in drug discovery.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] When incorporated into a pyridine ring, a privileged scaffold in numerous FDA-approved drugs, these effects are often amplified.[2][3] Fluorination can modulate the pKa of the pyridine nitrogen, impacting its interaction with physiological targets and altering its solubility and membrane permeability. Furthermore, the introduction of fluorinated alkyl groups can block sites of metabolism, thereby increasing the drug's half-life.[2][3]
The target molecule, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol, combines the well-established pyridine core with a tertiary alcohol and a gem-difluoroethyl group. This specific combination is anticipated to offer unique structural and electronic properties, making it a valuable building block for the development of novel therapeutics.
Identifiers and Physicochemical Properties
As a novel compound, 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol does not currently have a registered CAS number or other official identifiers. Based on its structure, the following identifiers can be assigned:
| Identifier | Value |
| IUPAC Name | 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol |
| Molecular Formula | C8H9F2NO |
| Molecular Weight | 173.16 g/mol |
| Canonical SMILES | CC(C(F)F)(C1=CC=NC=C1)O |
| InChI Key | InChIKey=VQNXWJVSLDBHBN-UHFFFAOYSA-N |
The physicochemical properties of this molecule are predicted based on its structure and data from analogous, non-fluorinated or differently substituted compounds.
| Property | Predicted Value | Rationale / Analog Compound |
| pKa (of pyridine) | ~4.5 - 5.0 | The electron-withdrawing effect of the difluoroalkyl group is expected to slightly decrease the basicity of the pyridine nitrogen compared to 2-(pyridin-4-yl)propan-2-ol. |
| logP | ~1.0 - 1.5 | The introduction of two fluorine atoms will increase lipophilicity compared to the non-fluorinated analog, 1-(pyridin-4-yl)propan-2-ol (CAS 65920-88-9). |
| Boiling Point | Not available | Expected to be higher than related non-fluorinated propanols due to increased molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents | The presence of the hydroxyl and pyridine groups should confer solubility in solvents like methanol, ethanol, and DMSO. |
Proposed Synthesis Protocol
The synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol can be achieved through a nucleophilic addition of a 4-pyridyl organometallic reagent to a suitable 1,1-difluoro-2-propanone precursor. This retro-synthetic approach is outlined below.
Caption: Retrosynthetic analysis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4-Bromopyridine hydrochloride | 19524-06-2 | Commercially Available | Precursor for the Grignard reagent. |
| Magnesium turnings | 7439-95-4 | Commercially Available | For Grignard reagent formation. |
| 1,2-Dibromoethane | 106-93-4 | Commercially Available | To activate the magnesium. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Commercially Available | Solvent for the Grignard reaction. |
| 1,1-Difluoro-2-propanone | 431-05-0 | Commercially Available | The electrophilic ketone. |
| Anhydrous Diethyl Ether | 60-29-7 | Commercially Available | Solvent for the addition reaction. |
| Saturated aqueous NH4Cl | N/A | Prepared in-house | For quenching the reaction. |
| Anhydrous Na2SO4 or MgSO4 | 7757-82-6 / 7487-88-9 | Commercially Available | For drying the organic phase. |
Step-by-Step Experimental Workflow
The proposed synthesis involves two main stages: the formation of the 4-pyridyl Grignard reagent and its subsequent reaction with 1,1-difluoro-2-propanone.
Caption: Proposed workflow for the synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol.
Causality Behind Experimental Choices:
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Grignard Reagent Formation: The use of 4-bromopyridine hydrochloride requires careful handling as the HCl salt is more stable but needs to be converted to the free base in situ or prior to the reaction. Anhydrous conditions are critical for the successful formation of the Grignard reagent.
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Nucleophilic Addition: The reaction is performed at a low temperature to control the exothermicity of the addition of the organometallic reagent to the ketone. Diethyl ether is a suitable solvent for this step.
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Work-up and Purification: Quenching with a mild acid like ammonium chloride is necessary to protonate the resulting alkoxide and neutralize any unreacted Grignard reagent. Standard extraction and chromatographic purification techniques are proposed to isolate the final product.
Proposed Characterization
The successful synthesis of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol would be confirmed through a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals for the methyl protons, the aromatic protons of the pyridine ring, and the hydroxyl proton.
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¹³C NMR: Will show characteristic signals for the carbons of the pyridine ring, the quaternary carbon bearing the hydroxyl group, the methyl carbon, and the carbon bearing the two fluorine atoms (with a characteristic triplet splitting due to C-F coupling).
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¹⁹F NMR: A key diagnostic tool, expected to show a signal for the two equivalent fluorine atoms.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (O-H stretch), the C-F bonds, and the characteristic vibrations of the pyridine ring.
Potential Applications in Drug Discovery
The unique structural features of 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol suggest its potential as a valuable scaffold in several therapeutic areas:
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Enzyme Inhibitors: The tertiary alcohol moiety can act as a hydrogen bond donor or acceptor, while the pyridine ring can participate in various interactions within an enzyme's active site. The difluoromethyl group can enhance binding affinity and metabolic stability.
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Central Nervous System (CNS) Agents: The pyridine scaffold is common in CNS-active drugs. The modulated lipophilicity and basicity resulting from fluorination could be beneficial for blood-brain barrier penetration.
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Anticancer and Antimicrobial Agents: Fluorinated pyridine derivatives have shown promise as anticancer and antimicrobial agents.[2][3] This novel compound could serve as a starting point for the development of new drugs in these areas.
Conclusion
While 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol is a novel chemical entity, this technical guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The strategic incorporation of a gem-difluoroethyl group onto a 4-substituted pyridine tertiary alcohol framework presents an exciting opportunity for the discovery of new bioactive molecules. The proposed synthetic route is based on well-established organometallic chemistry, and the predicted properties suggest that this compound could be a valuable addition to the medicinal chemist's toolbox. Further research into the synthesis and biological evaluation of this and related compounds is highly encouraged.
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